5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine
Brand Name: Vulcanchem
CAS No.: 30062-47-6
VCID: VC2133035
InChI: InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7)
SMILES: CC(C)SC1=NN=C(S1)N
Molecular Formula: C5H9N3S2
Molecular Weight: 175.3 g/mol

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine

CAS No.: 30062-47-6

Cat. No.: VC2133035

Molecular Formula: C5H9N3S2

Molecular Weight: 175.3 g/mol

* For research use only. Not for human or veterinary use.

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine - 30062-47-6

Specification

CAS No. 30062-47-6
Molecular Formula C5H9N3S2
Molecular Weight 175.3 g/mol
IUPAC Name 5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Standard InChI InChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7)
Standard InChI Key QCMMKDSALYWVRF-UHFFFAOYSA-N
SMILES CC(C)SC1=NN=C(S1)N
Canonical SMILES CC(C)SC1=NN=C(S1)N

Introduction

Chemical Properties and Structure

5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine is identified by the CAS number 30062-47-6 and is characterized by a well-defined molecular structure containing a five-membered heterocyclic ring system with nitrogen and sulfur atoms. The compound has an isopropylsulfanyl group attached at position 5 of the thiadiazole ring and an amino group at position 2. The strong aromaticity of the ring provides stability to the compound, which is a characteristic feature of the thiadiazole family .

Physical and Chemical Identifiers

Table 1 below presents the key physical and chemical properties of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine:

PropertyValue
CAS Number30062-47-6
Molecular FormulaC₅H₉N₃S₂
Molecular Weight175.3 g/mol
IUPAC Name5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-amine
Standard InChIInChI=1S/C5H9N3S2/c1-3(2)9-5-8-7-4(6)10-5/h3H,1-2H3,(H2,6,7)
Standard InChIKeyQCMMKDSALYWVRF-UHFFFAOYSA-N
SMILESCC(C)SC1=NN=C(S1)N
PubChem Compound583932

The compound exists in a solid state at room temperature and exhibits characteristic spectroscopic properties that aid in its identification and structural confirmation. The heterocyclic nature of the thiadiazole ring confers specific reactivity patterns that influence its chemical behavior and potential applications in various reactions.

Research Findings and Future Directions

Research on thiadiazole compounds, including 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine, continues to expand as scientists explore their diverse biological activities and potential applications. The presence of the reactive amino group at position 2 makes it an excellent scaffold for further derivatization, potentially leading to compounds with enhanced biological activities .

Current Research Applications

Current research on 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine and related compounds focuses on:

  • Development of new synthetic methodologies with improved efficiency and environmental compatibility

  • Structure-activity relationship studies to understand the influence of specific substituents on biological activities

  • Exploration of potential applications in antimicrobial, anticancer, and antiparasitic therapies

Future Research Directions

Future research directions for 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine may include:

  • Detailed biological evaluation through cell-painting assays and antiproliferative screening against various cancer cell lines

  • Medicinal chemistry optimization to enhance potency and selectivity

  • Development of hybrid molecules by linking the thiadiazole scaffold with other biologically active moieties

  • Exploration of potential applications in agrochemistry and material science

The covalent bonding of 5-(Isopropylsulfanyl)-1,3,4-thiadiazol-2-amine with other biologically active compounds could lead, through synergism, to molecules with improved activity and reduced toxicity. This approach represents a promising direction for future research, potentially yielding new therapeutic agents with enhanced pharmacological profiles .

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